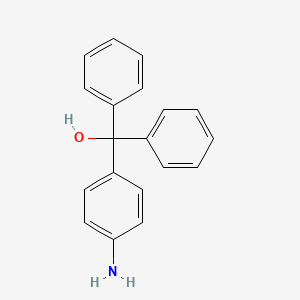

(4-Aminophenyl)diphenylmethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H17NO |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(4-aminophenyl)-diphenylmethanol |

InChI |

InChI=1S/C19H17NO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H,20H2 |

InChI Key |

KUYKYOVIYGLSFD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N)O |

Origin of Product |

United States |

Spectroscopic Characterization and Analytical Techniques for 4 Aminophenyl Diphenylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (4-Aminophenyl)diphenylmethanol, ¹H and ¹³C NMR are fundamental for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in its structure. The aromatic region will be complex due to the presence of three phenyl rings. The two unsubstituted phenyl rings will show signals typical of monosubstituted benzene (B151609) rings, while the aminophenyl ring will display a pattern characteristic of a 1,4-disubstituted benzene.

The protons of the two equivalent phenyl groups attached to the carbinol carbon are expected to appear as multiplets in the range of δ 7.2-7.4 ppm. The protons on the 4-aminophenyl ring will be split into two distinct doublets due to their coupling with each other. The protons ortho to the amino group are expected to resonate at a lower chemical shift (around δ 6.6 ppm) compared to the protons ortho to the diphenylmethanol (B121723) substituent (around δ 7.1 ppm) due to the electron-donating nature of the amino group.

A key signal is the singlet for the methine proton (CH-OH), which would likely appear around δ 5.8 ppm. The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and their chemical shifts are concentration and solvent dependent, typically appearing as broad singlets. The NH₂ protons might be found in the range of δ 3.5-4.5 ppm, while the OH proton signal could appear over a wider range.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (unsubstituted rings) | 7.20 - 7.40 | Multiplet |

| Aromatic H (ortho to -C(OH)Ph₂) | ~7.10 | Doublet |

| Aromatic H (ortho to -NH₂) | ~6.60 | Doublet |

| Methine H (-CH OH) | ~5.80 | Singlet |

| Amine H (-NH ₂) | 3.5 - 4.5 | Broad Singlet |

| Hydroxyl H (-OH ) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbinol carbon, the aromatic carbons, and the carbons of the substituted phenyl rings.

The carbinol carbon (C-OH) is anticipated to have a chemical shift in the range of δ 75-85 ppm. The carbons of the two unsubstituted phenyl rings will show signals in the aromatic region (δ 125-130 ppm), with the ipso-carbon (the carbon attached to the methine) appearing at a lower field (around δ 144 ppm).

In the 4-aminophenyl ring, the carbon attached to the amino group (C-NH₂) will be shifted upfield to around δ 115 ppm due to the shielding effect of the nitrogen atom. Conversely, the carbon atom attached to the diphenylmethanol group will be deshielded. The other aromatic carbons will appear at their characteristic positions.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbinol C (-C HOH) | 75 - 85 |

| Aromatic C (unsubstituted rings) | 125 - 130 |

| Aromatic C (ipso, unsubstituted rings) | ~144 |

| Aromatic C (ortho to -NH₂) | ~115 |

| Aromatic C (meta to -NH₂) | ~129 |

| Aromatic C (ipso to -NH₂) | ~147 |

| Aromatic C (ipso to -C(OH)Ph₂) | ~135 |

Multinuclear NMR Spectroscopy Applications

Solid-State NMR Spectroscopy (e.g., CPMAS NMR)

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For this compound, Cross-Polarization Magic-Angle Spinning (CPMAS) NMR could provide information on the crystalline packing, polymorphism, and intermolecular interactions in the solid state. While liquid-state NMR provides data on the molecule in solution, ssNMR can reveal structural features that are present only in the solid form. For instance, distinct resonances might be observed for molecules in different crystallographic environments. There is a lack of specific solid-state NMR studies on this compound in the reviewed literature. polymersynergies.net

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels. This technique is particularly useful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to appear as two sharp bands in the region of 3300-3500 cm⁻¹.

The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methine group would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |

| Methine C-H | C-H Stretch | 2850 - 3000 | Weak |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Alcohol C-O | C-O Stretch | 1000 - 1200 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. When laser light interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the specific vibrational frequencies of the molecule's functional groups.

The Raman spectrum of this compound is characterized by a series of distinct peaks, each corresponding to a specific molecular vibration. Analysis of these peaks allows for the identification of its key structural features. For instance, studies on similar compounds like 4-aminophenyl disulfide have identified characteristic peaks using Raman spectroscopy, with clear signals observed at 1140, 1390, and 1432 cm⁻¹. nih.gov This demonstrates the utility of the technique for identifying aminophenyl structures. nih.gov

Key expected vibrational modes for this compound include:

Aromatic C-H Stretch: Vibrations from the hydrogen atoms attached to the phenyl rings.

Aromatic C=C Stretch: The characteristic stretching of the carbon-carbon double bonds within the aromatic rings.

C-N Stretch: The vibration of the bond between the phenyl ring and the amino group.

N-H Bending: The bending vibration of the hydrogen atoms in the primary amine group.

C-O Stretch: The stretching of the carbon-oxygen bond of the tertiary alcohol.

O-H Stretch: The vibration of the hydroxyl group.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl Rings | ~3050-3100 |

| Aromatic C=C Stretch | Phenyl Rings | ~1580-1610 |

| N-H Bending | -NH₂ (Amino) | ~1590-1650 |

| C-N Stretch | Aromatic Amine | ~1250-1360 |

| C-O Stretch | Tertiary Alcohol | ~1150-1210 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In a typical MS experiment, molecules of this compound are ionized, and the resulting molecular ion and its fragments are separated and detected.

The molecular ion peak (M⁺) for this compound would correspond to its molecular weight. Subsequent fragmentation provides a unique fingerprint that helps to elucidate the molecule's structure. The fragmentation pathways are often predictable based on the stability of the resulting carbocations and neutral losses. For alcohols, a common fragmentation pathway involves the loss of a water molecule (H₂O). wvu.edu For the closely related compound benzhydrol, a major fragment peak is observed at m/z 183, corresponding to the diphenylmethyl cation. nih.gov The fragmentation of other aminophenyl compounds can yield characteristic ions such as the 4-aminophenyl nitrene at m/z 106. nih.gov

Expected fragmentation patterns for this compound include:

Loss of Water: Elimination of H₂O from the tertiary alcohol to form a stable triphenylmethyl-type carbocation.

Loss of a Phenyl Group: Cleavage of a C-C bond to release a phenyl radical.

Cleavage of the Aminophenyl Group: Fragmentation involving the aminophenyl moiety.

| Fragment Ion | Proposed Structure | Expected m/z | Mechanism |

|---|---|---|---|

| [M]⁺ | C₁₉H₁₇NO⁺ | 275.13 | Molecular Ion |

| [M - H₂O]⁺ | C₁₉H₁₅N⁺ | 257.12 | Loss of a neutral water molecule |

| [M - C₆H₅]⁺ | C₁₃H₁₂NO⁺ | 198.09 | Loss of a phenyl radical |

| [C₆H₅NH₂]⁺ | C₆H₇N⁺ | 93.06 | Aminophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. In this compound, the primary chromophores responsible for UV absorption are the three aromatic (phenyl) rings.

The presence of conjugated π-systems in the phenyl rings leads to characteristic π → π* electronic transitions. The addition of the amino group (-NH₂), an auxochrome, on one of the phenyl rings is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity. Studies of similar phenyl-substituted derivatives show long-wavelength absorption bands in the 340-400 nm range. researchgate.net Another related compound, 4-aminophenyl disulfide, exhibits a characteristic absorption peak at 257 nm. nih.gov The exact position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis.

| Electronic Transition | Chromophore | Expected Absorption Region (λmax) |

|---|---|---|

| π → π | Phenyl Rings | ~250-280 nm |

| n → π / Charge Transfer | Aminophenyl Group | ~300-400 nm |

Chromatographic Analysis Techniques (e.g., Thin-Layer Chromatography for Purity Assessment)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used for this purpose. wpmucdn.com The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a liquid eluent). psu.edu

For the purity assessment of this compound, a sample is spotted onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases.

The purity is determined by observing the number of spots on the developed chromatogram. A pure compound should ideally produce a single, well-defined spot. The position of the spot is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is a constant for a given compound under specific experimental conditions (stationary phase, mobile phase, temperature). ictsl.net In a study of the related compounds benzophenone (B1666685) and diphenylmethanol, the Rf values were found to be distinctly different (approx. 0.6 and 0.3, respectively), allowing for clear separation and identification. rsc.org

| Parameter | Description | Typical Value / Material |

|---|---|---|

| Stationary Phase | The solid adsorbent layer. | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Hexane:Ethyl Acetate mixture (e.g., 7:3 v/v) |

| Visualization | Method to see the spots if they are not colored. | UV light (at 254 nm) or chemical stain (e.g., Ninhydrin for amines) ictsl.net |

| Retention Factor (Rf) | Ratio of distances traveled by the spot and the solvent front. ictsl.net | A value between 0.0 and 1.0 |

Advanced Structural Analysis of 4 Aminophenyl Diphenylmethanol and Its Derivatives

Single-Crystal X-ray Diffraction Studies: A Prerequisite for Detailed Analysis

Single-crystal X-ray diffraction is an essential technique for the definitive determination of a molecule's solid-state structure. This method provides unequivocal insights into the compound's conformation, the spatial arrangement of its atoms, and the intricate network of interactions that govern its crystal packing.

Determination of Molecular Conformation and Torsion Angles

The conformation of a molecule, including the specific torsion angles between its constituent parts, is a direct output of single-crystal X-ray diffraction analysis. These angles, which describe the rotation around single bonds, are crucial for understanding the molecule's shape and potential energy landscape. For (4-Aminophenyl)diphenylmethanol, this would involve determining the rotational angles of the phenyl and aminophenyl groups relative to the central methanol (B129727) carbon. Without experimental crystallographic data, any discussion of these parameters would be purely speculative.

Hirshfeld Surface Analysis and Energy Framework Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed using the crystallographic information file (CIF) obtained from an X-ray diffraction experiment. The resulting surfaces and 2D fingerprint plots provide a detailed summary of all intermolecular contacts and their relative contributions to the crystal packing. Similarly, energy framework studies, which calculate the interaction energies between molecules in the crystal, are also dependent on the precise geometric data from a crystal structure. In the absence of a crystal structure for this compound, these analyses cannot be performed.

Chemical Reactivity and Derivatization of 4 Aminophenyl Diphenylmethanol

Reactions Involving the Amine Functionality

The primary amine group in (4-Aminophenyl)diphenylmethanol is a versatile handle for the introduction of various substituents and for the construction of larger molecular architectures.

Formation of Schiff Bases and Imines

The reaction of the primary amine of this compound with aldehydes or ketones yields Schiff bases, also known as imines. researchgate.net This condensation reaction, typically catalyzed by an acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.com The formation of the characteristic azomethine (-C=N-) group is a key transformation. researchgate.net

The synthesis of Schiff bases can often be achieved under mild conditions, including solvent-free grinding techniques, which are considered environmentally benign. core.ac.ukresearchgate.net For instance, grinding an amine with an aldehyde in a mortar and pestle can lead to the formation of the corresponding imine, sometimes turning the reaction mixture into a paste or viscous liquid. core.ac.ukresearchgate.net The reaction progress can be monitored by the disappearance of the starting materials and the appearance of the imine product, which can be characterized by spectroscopic methods such as IR and NMR. researchgate.net

The reactivity of the amine in forming imines can be influenced by the electronic nature of the substituents on the carbonyl compound. nih.gov Generally, aldehydes are more reactive than ketones in Schiff base formation. The resulting imines are themselves versatile intermediates for further synthetic transformations.

A variety of aldehydes can be reacted with amino-phenyl derivatives to form Schiff bases. For example, various substituted benzaldehydes have been successfully condensed with 4-(4-aminophenyl)-morpholine to create a library of Schiff base derivatives. nih.gov Similarly, reactions with heterocyclic aldehydes are also common. nih.gov

Amide and Carbamate (B1207046) Bond Formation Reactions

The amine functionality of this compound readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amide bonds. researchgate.netnih.gov These reactions are fundamental in organic synthesis and are widely used to build complex molecules. catrin.com The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. mnstate.edu

For example, the reaction of an aminophenyl group with 4-nitrobenzoyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of the corresponding N-(4-nitrophenyl)benzamide. nih.gov The resulting nitro-substituted amide can then be reduced to the corresponding amine, demonstrating a common synthetic strategy. researchgate.netnih.gov The choice of solvent is crucial, with dry dioxane or dichloromethane (B109758) being frequently employed. researchgate.netnih.gov

Similarly, carbamate linkages can be formed by reacting the amine with chloroformates or isocyanates. The reaction with isocyanates, for instance, provides a direct route to urea (B33335) derivatives. researchgate.net The synthesis of ethyl (4-aminophenyl)carbamate is a documented example of carbamate formation. sigmaaldrich.com

The table below summarizes examples of amide and carbamate formation reactions involving aminophenyl compounds.

| Amine Reactant | Acylating/Carbamoylating Agent | Product Type | Reference |

| p-Nitroaniline | Acyl chlorides | Amide | researchgate.net |

| Amine 7 | 4-Nitrobenzoyl chloride | Amide | nih.gov |

| p-Nitroaniline | Isocyanate | Urea (Carbamate derivative) | researchgate.net |

N-Functionalization Strategies for Amine Derivatives

Beyond acylation, the nitrogen atom of the amine group in this compound and its derivatives can be further functionalized through various N-alkylation and N-arylation reactions. These reactions introduce alkyl or aryl substituents directly onto the nitrogen atom.

One common method for N-alkylation is the reaction with alkyl halides. mnstate.edu This reaction proceeds via a nucleophilic substitution (SN2) mechanism. To avoid polyalkylation, it is often necessary to use a large excess of the amine or carefully control the reaction conditions. mnstate.edu

In some cases, multi-step sequences are employed for N-functionalization. For instance, a primary aromatic amine can be converted to a pyrimidine (B1678525) derivative, which can then undergo further reactions. nih.gov Another strategy involves the in situ alkylation of a primary amino group with reagents like methyl iodide or benzyl (B1604629) bromide in the presence of a strong base such as potassium hydroxide. nih.gov

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group of the carbinol moiety in this compound offers another site for chemical modification, allowing for the introduction of different functional groups and the alteration of the molecule's properties.

Oxidation Reactions of the Carbinol Moiety

The secondary alcohol (carbinol) group in this compound can be oxidized to the corresponding ketone, benzophenone (B1666685). This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

For instance, the oxidation of diphenylmethanol (B121723) (benzhydrol) to benzophenone can be achieved using various catalytic systems. researchgate.netnih.gov These reactions often involve transition metal catalysts or other oxidizing agents that can selectively convert the secondary alcohol to a ketone without affecting other functional groups in the molecule. The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Etherification and Esterification Reactions

The hydroxyl group of this compound can undergo etherification by reacting with alkyl halides or other electrophilic species in the presence of a base. This reaction results in the formation of an ether linkage (-O-R).

Esterification, the reaction of the hydroxyl group with a carboxylic acid or its derivative, is another important transformation. organic-chemistry.org This reaction can be catalyzed by an acid, such as p-toluenesulfonic acid, or promoted by coupling agents. researchgate.net For example, zein, a protein containing hydroxyl-bearing amino acids, can be esterified with methanol (B129727). researchgate.net This process increases the hydrophobicity of the resulting material. researchgate.net The formation of the ester bond can be confirmed by spectroscopic methods like FTIR and NMR. researchgate.net

The table below provides examples of esterification reactions.

| Alcohol Reactant | Acylating Agent | Catalyst/Promoter | Product Type | Reference |

| Zein | Methanol | p-Toluenesulfonic acid | Methyl ester | researchgate.net |

| Primary Alcohols | Carboxylic Acids | EDCI, NaHCO3 | Ester | organic-chemistry.org |

| Alcohols | Acid Anhydrides | DMAP | Ester | organic-chemistry.org |

Cyclization and Heterocycle Formation Reactions

The presence of both an amino group and a hydroxyl group in this compound provides the necessary functionalities for intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Synthesis of Benzoxazine (B1645224) Derivatives

Benzoxazines are a class of heterocyclic compounds that are precursors to high-performance polybenzoxazine resins. The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). In the context of this compound, the primary amino group can readily participate in the Mannich-type condensation reaction with a phenolic compound and formaldehyde to form a benzoxazine ring.

The general reaction involves the formation of a carbocation intermediate from the reaction of the amine and formaldehyde, which is then attacked by the electron-rich phenol. Subsequent dehydration leads to the formation of the oxazine (B8389632) ring. While specific studies detailing the synthesis of benzoxazine derivatives directly from this compound are not prevalent in the reviewed literature, the fundamental principles of benzoxazine synthesis support its potential as a reactant. The diphenylmethanol moiety would remain as a significant substituent on the nitrogen atom of the resulting benzoxazine ring, influencing the properties of the monomer and the corresponding polymer.

The reaction conditions for such a synthesis would typically involve a solvent like toluene (B28343) or 1,4-dioxane (B91453) and heating to facilitate the condensation and ring closure. The choice of the phenolic co-reactant would allow for the introduction of various functionalities into the final benzoxazine structure.

Table 1: Potential Reactants for Benzoxazine Synthesis with this compound

| Phenolic Compound | Potential Benzoxazine Product Substituent |

| Phenol | Unsubstituted Phenyl |

| Cresol | Methylphenyl |

| Bisphenol A | Isopropylidenediphenylene |

| Cardanol | Long alkyl chain |

Formation of Other Condensed Ring Systems

The bifunctional nature of this compound also allows for its potential use in the synthesis of other condensed ring systems beyond benzoxazines. For instance, intramolecular cyclization of derivatives of this compound could lead to the formation of fused heterocyclic structures. While direct examples involving this compound are scarce, related chemistry on similar scaffolds provides insight into potential transformations.

One possible pathway could involve the oxidative cyclization of a derivative where a suitable functional group is present on one of the phenyl rings of the diphenylmethanol moiety. For example, an appropriately positioned ortho-amino group on a related phenyl ketone has been shown to undergo intramolecular nucleophilic cyclization to form indolinone derivatives. nih.gov This suggests that with appropriate functionalization, the aromatic rings of the diphenylmethanol portion of the molecule could participate in cyclization reactions.

Furthermore, reactions with dielectrophiles could lead to the formation of seven- or eight-membered rings containing nitrogen and potentially other heteroatoms, depending on the nature of the electrophile. The reactivity of the amino group towards acylation, followed by an intramolecular Friedel-Crafts reaction, could also be a viable route to fused ketone structures.

Electrophilic and Nucleophilic Substitution on Aromatic Rings

The three phenyl rings of this compound are susceptible to electrophilic substitution reactions, while the presence of the amino group can also influence nucleophilic aromatic substitution on activated aromatic systems.

The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.org Therefore, the phenyl ring bearing the amino group will be significantly more reactive towards electrophiles than the two unsubstituted phenyl rings of the diphenylmethanol moiety. The hydroxyl group of the diphenylmethanol is also an activating group, though its influence is transmitted through the quaternary carbon. The two unsubstituted phenyl rings will be less activated.

Common electrophilic aromatic substitution reactions include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic rings can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. nih.gov The ortho positions to the amino group are expected to be the most reactive sites.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would lead to the introduction of a nitro group (-NO₂), primarily at the ortho position to the activating amino group.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Reactions: Alkylation and acylation reactions can be carried out in the presence of a Lewis acid catalyst to introduce alkyl or acyl groups onto the aromatic rings. nih.govresearchgate.net Again, the amino-substituted ring is the most likely site of reaction.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂/FeBr₃ | 2-Bromo-4-(diphenylhydroxymethyl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(diphenylhydroxymethyl)aniline |

| Acylation | RCOCl/AlCl₃ | 2-Acyl-4-(diphenylhydroxymethyl)aniline |

Nucleophilic aromatic substitution (SNAᵣ) typically requires an electron-withdrawing group on the aromatic ring and a good leaving group. nih.gov The unsubstituted phenyl rings of this compound are not activated for SNAᵣ. However, the amino group can act as a nucleophile in reactions with highly electron-deficient aromatic compounds. For instance, it could react with substrates like 2,4-dinitrofluorobenzene, displacing the fluoride (B91410) to form a new C-N bond.

Furthermore, derivatization of the amino group into a better leaving group, such as a diazonium salt, could render the attached phenyl ring susceptible to nucleophilic attack by a wide range of nucleophiles.

Theoretical and Computational Studies of 4 Aminophenyl Diphenylmethanol

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for investigating the electronic structure of many-electron systems. nih.govarxiv.org It is widely used to predict the properties of molecules with a good degree of accuracy. nih.gov

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been employed to determine the optimized molecular geometry of (4-Aminophenyl)diphenylmethanol. These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The electronic structure is analyzed through the distribution of electron density and the nature of molecular orbitals.

Vibrational and NMR Spectral Prediction and Correlation

DFT calculations are instrumental in predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. rsc.orgsemanticscholar.org Theoretical predictions of vibrational frequencies, when compared with experimental data, allow for a detailed assignment of the vibrational modes of the molecule. nih.gov Similarly, the prediction of NMR chemical shifts aids in the interpretation of experimental NMR spectra, providing a correlation between the electronic environment of the nuclei and the observed spectral signals. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are categorized as either global or local. chemrxiv.org

Global Reactivity Descriptors

Global reactivity descriptors are properties that describe the molecule as a whole. nih.gov These are calculated from the energies of the frontier molecular orbitals. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

Table 1: Global Reactivity Descriptors (Note: The following table is a representative example based on general principles of DFT calculations and does not represent experimentally verified data for this compound without specific literature values.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic power |

Local Reactivity Descriptors

Local reactivity descriptors are used to identify the most reactive sites within a molecule for specific types of reactions. chemrxiv.orgnih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Fukui Functions: Fukui functions are used to describe the local reactivity of a molecule. nih.gov They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps in identifying the specific atoms within a molecule that are most likely to participate in a chemical reaction. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of substances at the atomic level, which is not always achievable through experimental techniques alone. The core of an MD simulation is the numerical solution of Newton's equations of motion for a system of interacting particles.

The process begins with the generation of an initial configuration of the system, in this case, a model of this compound. A force field, which is a set of empirical potential energy functions, is then assigned to describe the interactions between atoms. These interactions include both bonded (e.g., bond stretching, angle bending, and torsions) and non-bonded (e.g., van der Waals and electrostatic) interactions.

For a compound like this compound, MD simulations could be employed to investigate several aspects:

Conformational Analysis: The molecule has considerable conformational flexibility due to the rotation around the single bonds connecting the phenyl rings and the aminophenyl group to the central carbinol carbon. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformations and the barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other molecules.

Interactions with Membranes: To understand the potential for this molecule to cross biological membranes, MD simulations can be used to model its interaction with a lipid bilayer. These simulations can reveal the preferred orientation of the molecule at the membrane interface and the free energy profile associated with its translocation across the membrane.

Aggregate Formation: At higher concentrations, molecules of this compound might self-assemble into aggregates. MD simulations can be used to study the driving forces for such aggregation and to characterize the structure and dynamics of the resulting clusters.

QikProp Analysis for Computational Property Prediction

QikProp is a widely used computational tool that predicts a range of pharmaceutically relevant properties of small molecules based on their three-dimensional structure. schrodinger.com It is a valuable asset in the early stages of drug discovery for filtering and prioritizing compounds with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. schrodinger.comnumberanalytics.com The predictions are based on a set of quantitative structure-activity relationship (QSAR) models that have been developed and validated using a large dataset of known drugs. nih.gov

For this compound, a QikProp analysis would provide rapid predictions for a variety of physicochemical and pharmacokinetic properties. Although a specific QikProp analysis for this compound is not publicly available, a hypothetical analysis would generate data similar to that presented in the table below. The table includes a selection of commonly predicted properties and their significance.

Table 1: Hypothetical QikProp Predicted Properties for this compound

| Property | Predicted Value | Acceptable Range for 95% of Known Drugs | Significance |

| Molecular Weight (MW) | ~277.35 g/mol | 130 - 725 | A key indicator of size, affecting absorption and distribution. |

| Octanol/Water Partition Coefficient (QPlogPo/w) | -2.0 - 6.5 | Measures lipophilicity, which influences membrane permeability and solubility. | |

| Aqueous Solubility (QPlogS) | -6.5 - 0.5 | Predicts the solubility of the compound in water, crucial for bioavailability. | |

| Brain/Blood Partition Coefficient (QPlogBB) | -3.0 - 1.2 | Indicates the ability of the compound to cross the blood-brain barrier. | |

| Caco-2 Cell Permeability (QPPCaco) | < 25 (poor), > 500 (great) | An in vitro model for predicting human intestinal absorption. | |

| Human Oral Absorption | 1 (low), 2 (medium), 3 (high) | Predicts the extent of absorption after oral administration. | |

| Number of Hydrogen Bond Donors | 2 | 0.0 - 6.0 | Influences solubility and membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | 2.0 - 20.0 | Affects solubility and interactions with biological targets. |

| Polar Surface Area (PSA) | A descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

Note: The predicted values in this table are hypothetical and are presented for illustrative purposes to demonstrate the output of a QikProp analysis. The acceptable ranges are based on typical values for drug-like molecules.

The insights gained from a QikProp analysis of this compound would be instrumental in assessing its drug-likeness. For instance, the predicted octanol/water partition coefficient (QPlogPo/w) and aqueous solubility (QPlogS) would provide a measure of its solubility in both fatty and aqueous environments, which is a critical determinant of its behavior in the body. The predicted Caco-2 cell permeability and human oral absorption would offer an initial assessment of its potential to be absorbed from the gastrointestinal tract. researchgate.net Furthermore, the number of hydrogen bond donors and acceptors, along with the polar surface area, would help in understanding its potential for forming interactions and its ability to permeate biological membranes. researchgate.net By comparing the predicted properties to the ranges observed for 95% of known drugs, researchers can identify any potential liabilities and make informed decisions about the suitability of the compound for further development. schrodinger.com

Advanced Materials Science Applications of 4 Aminophenyl Diphenylmethanol and Its Derivatives

Polymer Chemistry and Monomer Applications

The utility of (4-Aminophenyl)diphenylmethanol in polymer chemistry primarily stems from its conversion into difunctional monomers. The single primary amine group allows for its chemical transformation into diamines or diacids, which can then undergo polycondensation reactions. The presence of the large, pendant diphenylmethanol (B121723) group is a form of molecular architecture designed to disrupt polymer chain packing, thereby increasing solubility and processability without significantly compromising thermal properties.

Poly(amide-imide)s (PAIs) are a class of high-performance thermoplastics that merge the superior mechanical properties of polyamides with the exceptional thermal stability of polyimides. ineosopen.orgnih.gov PAIs derived from monomers containing the this compound structure are synthesized through polycondensation reactions. A common method involves the reaction of a diamine, derived from this compound, with an acid chloride-functionalized anhydride, such as trimellitic anhydride chloride (TMAC). nih.gov

The incorporation of the bulky diphenylmethanol pendant group enhances the solubility of the resulting PAIs in organic solvents. nih.gov These polymers are often soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is advantageous for processing and film casting. nih.gov The resulting polymer films are typically tough, flexible, and exhibit good adhesion to various substrates. ineosopen.org

The thermal properties of these PAIs are robust. They exhibit high glass transition temperatures (Tg), often in the range of 260–360 °C, and excellent thermal stability, with 10% weight loss temperatures typically exceeding 500 °C in a nitrogen atmosphere. ineosopen.orgresearchgate.net

| Polymer System | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C) | Tensile Strength (MPa) | Solubility in NMP |

|---|---|---|---|---|

| PAI with Fluorene Groups | 260–360 | ~500 | 122–160 | Soluble |

| PAI with Trifluoromethyl Groups | 269–313 | >521 | Not Reported | Soluble |

Data compiled from analogous polymer systems reported in the literature. ineosopen.orgresearchgate.netntu.edu.tw

Aromatic polyimides are renowned for their outstanding thermal and chemical resistance. However, their applications can be limited by poor solubility and processability. ntu.edu.tw The introduction of non-coplanar, bulky groups, such as those from this compound derivatives, is a key strategy to mitigate these issues. rsc.org

The synthesis of polyimides from these monomers typically follows a conventional two-step process. vt.edu First, a diamine derived from this compound is reacted with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent at ambient temperature. This reaction forms a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide via thermal or chemical imidization. vt.edu

The resulting polyimides exhibit significantly improved solubility in common organic solvents. scilit.com They can be cast from solution to form tough, flexible, and often transparent films. rsc.org The disruption of interchain interactions by the bulky pendant groups leads to amorphous polymers with high glass transition temperatures (Tg), which can range from 233 to over 440 °C depending on the specific backbone structure. rsc.orgscilit.com These polymers also maintain excellent thermal stability, with decomposition temperatures often above 450-500 °C. scilit.comrsc.org

| Diamine Monomer Structure | Dianhydride Monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Optical Transparency at 400 nm (%) |

|---|---|---|---|---|

| Adamantane-based | Commercial Dianhydrides | 285–440 | Not Reported | >80 |

| Ester-containing | PMDA/BPDA | 233–295 | >450 | Transparent |

| Diphenylpyrene-based | Ortho-methyl substituted diamines | >336 | >493 | Not Reported |

Data compiled from analogous polymer systems reported in the literature. rsc.orgscilit.comrsc.org

Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. Similar to polyimides, their rigid structures often lead to poor solubility. Incorporating bulky pendant groups derived from this compound is an effective method to produce more processable polyamides. epa.gov

These advanced polyamides can be synthesized by reacting a diamine monomer featuring the diphenylmethanol group with various aromatic dicarboxylic acids or their more reactive diacid chloride derivatives. epa.govnih.gov The polymerization is often carried out at low temperatures in a polar solvent in the presence of an acid acceptor. The resulting polymers typically have moderate to high molecular weights. epa.gov

Due to the bulky, non-planar structure of the incorporated monomer, these polyamides are generally amorphous and exhibit excellent solubility in a range of solvents, including NMP, DMAc, dimethyl sulfoxide (DMSO), and even less polar solvents like tetrahydrofuran (B95107) (THF). epa.gov This allows for the casting of high-quality films with tensile strengths in the range of 85–108 MPa. epa.gov The thermal properties remain impressive, with glass transition temperatures typically between 237 and 272 °C and 10% weight loss temperatures above 500 °C. epa.gov

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their high surface area, permanent porosity, and tunable structures make them promising for applications in gas storage, separation, and catalysis.

Three-dimensional (3D) COFs can be synthesized using building blocks with tetrahedral geometries. tcichemicals.com While this compound itself is not a tetrahedral linker, its rigid and three-dimensional structure makes it a valuable component for designing complex porous materials. Its amine functionality allows it to act as a node or linker in COF synthesis, typically through condensation with multi-aldehyde monomers to form crystalline frameworks based on imine linkages. rsc.orgacs.org

The use of bulky and irregularly shaped building blocks can influence the resulting pore size and topology of the COF. Furthermore, mono-amine compounds like this compound can be used for post-synthetic modification of COFs, introducing specific functional groups onto the pore walls to tailor the material's surface properties for specific applications, such as selective adsorption or catalysis. rsc.org

Development of Electronic and Optical Materials

Polymers derived from this compound are promising candidates for applications in electronics and optics. The excellent thermal stability and high glass transition temperatures of the corresponding polyimides and poly(amide-imide)s make them suitable for use as high-performance insulating films and coatings in microelectronics fabrication. ntu.edu.twjbnu.ac.kr Their enhanced solubility facilitates processing via spin-coating techniques. jbnu.ac.kr

In the field of optical materials, a key challenge for polymers like polyimides is their inherent color, which arises from charge-transfer complex formation between polymer chains. nih.gov The introduction of the bulky, non-planar diphenylmethanol group effectively separates the polymer chains, hindering the formation of these charge-transfer complexes. rsc.org This structural modification can lead to the production of highly transparent and essentially colorless polyimide films that possess excellent optical clarity in the visible spectrum, making them suitable for applications such as flexible display substrates and optical components. rsc.org

Exploration in Sensing and Recognition Systems

The unique chemical structure of this compound and its derivatives makes them attractive for the development of chemical sensors and recognition systems. The aromatic rings and hydroxyl group can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which can be exploited for the selective binding of target analytes.

When incorporated into porous materials like COFs, the amine and hydroxyl functionalities can serve as recognition sites for detecting specific molecules, including hazardous chemical agents. rsc.org For example, fluorescent COFs synthesized from amine-containing building blocks have been developed as sensors where the binding of an analyte induces a detectable change in the fluorescence emission. rsc.org The porous and high-surface-area nature of these frameworks allows for rapid and sensitive detection by facilitating analyte diffusion to the active sites.

Catalysis and Organometallic Chemistry Involving 4 Aminophenyl Diphenylmethanol Ligands

Ligand Design and Synthesis from (4-Aminophenyl)diphenylmethanol

The molecular structure of this compound offers two key functional groups for modification: the primary amino group (-NH₂) and the tertiary hydroxyl group (-OH). The amino group is particularly reactive and serves as a prime site for ligand synthesis, most commonly through condensation reactions with carbonyl compounds to form Schiff base ligands. nih.govresearchgate.net

The synthesis of Schiff base ligands is a well-established method in coordination chemistry, typically involving the reaction of a primary amine with an aldehyde or ketone. youtube.com For instance, reacting this compound with various aldehydes can produce a series of bidentate or multidentate ligands. researchgate.net The general reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration to form the characteristic imine or azomethine (-C=N-) group. youtube.com

Example of Schiff Base Ligand Synthesis: A typical synthesis could involve refluxing this compound with a substituted salicylaldehyde (B1680747) in an alcoholic solvent. The resulting Schiff base ligand would possess multiple coordination sites: the imine nitrogen, the phenolic oxygen from the salicylaldehyde moiety, and potentially the hydroxyl group of the original diphenylmethanol (B121723) structure, making it a versatile chelating agent for various metal ions.

Metal Complex Formation and Characterization

Ligands derived from this compound can form stable complexes with a variety of transition metals, such as Cu(II), Ni(II), Co(II), and Zn(II). rdd.edu.iqnih.gov The formation of these complexes occurs by reacting the ligand with a suitable metal salt in an appropriate solvent. irapa.org The resulting coordination compounds can exhibit various geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion and the specific ligand structure. rdd.edu.iqresearchgate.net

Characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to determine the structure of the complex. nih.govresearchgate.net

Infrared (IR) Spectroscopy: A key indicator of complex formation is the shift in the vibrational frequency of the azomethine group (ν(C=N)) upon coordination to the metal ion. nih.gov The disappearance of the N-H stretching bands from the original amine and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds further confirm complexation.

NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of the protons and carbons near the coordination sites in the ligand provide evidence of complex formation in solution. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes show d-d transitions and charge transfer bands that are characteristic of the geometry of the coordination sphere around the metal ion. nih.gov

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the complex, providing insight into the oxidation state and electronic configuration of the central metal ion. researchgate.net

Table 1: Expected Spectroscopic Changes Upon Complexation

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation | Reference |

|---|---|---|---|

| FT-IR | Sharp ν(C=N) band (~1613 cm⁻¹) | Shift in ν(C=N) frequency | nih.gov |

| Broad ν(O-H) band | Shift or disappearance of ν(O-H) band | nih.gov | |

| Appearance of new ν(M-N) and ν(M-O) bands | nih.gov | ||

| ¹H-NMR | Azomethine proton signal (-CH=N-) | Shift in azomethine proton signal | researchgate.net |

| UV-Vis | Ligand-centered transitions (π→π*) | Appearance of d-d and charge-transfer bands | nih.gov |

Catalytic Activity Studies (e.g., Alcohol Oxidation)

Metal complexes featuring ligands derived from this compound are promising candidates for catalytic applications, particularly in oxidation reactions. The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis, and developing efficient catalysts for this process is of significant interest. researchgate.netnih.gov

Complexes of metals like copper and palladium have shown high activity in the aerobic oxidation of alcohols. researchgate.netnih.gov The catalytic cycle often involves the metal center mediating the transfer of electrons from the alcohol to an oxidant, such as molecular oxygen. The ligand framework plays a crucial role in stabilizing the metal ion in different oxidation states and influencing the selectivity of the reaction. nih.gov For example, copper complexes can catalyze the oxidation of benzyl (B1604629) alcohol and other primary alcohols, with the reaction rate being influenced by the electronic properties of the ligand. rsc.orgnih.gov The oxidation of diphenylmethanol to benzophenone (B1666685) is another well-studied example. sci-hub.se

Table 2: Representative Catalytic Oxidation of Benzyl Alcohol

| Catalyst (Hypothetical) | Substrate | Oxidant | Conversion (%) | Selectivity to Aldehyde (%) | Reference Principle |

|---|---|---|---|---|---|

| Cu(II)-L¹ | Benzyl Alcohol | O₂ | 85 | >99 | nih.gov |

| Pd(II)-L¹ | Benzyl Alcohol | Peracetic Acid | High | High | researchgate.net |

| V(IV)O-L¹ | Benzyl Alcohol | Redox Disproportionation | Moderate | Moderate | researchgate.net |

(L¹ represents a hypothetical Schiff base ligand derived from this compound)

The efficiency of these catalytic systems is often evaluated based on turnover number (TON) and turnover frequency (TOF), which quantify the amount of substrate converted per mole of catalyst and the rate of the reaction, respectively.

Electrochemical Investigations and Electrocatalysis

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of metal complexes derived from this compound. rdd.edu.iqrsc.org CV studies can reveal the potentials at which the metal center or the ligand undergoes oxidation or reduction. These redox processes are often reversible and are fundamental to the complex's ability to act as an electrocatalyst. nih.gov

These electrochemical properties are directly relevant to electrocatalysis, where the complex facilitates an electrochemical reaction at a lower overpotential. For example, nickel and cobalt complexes have been studied for the electrocatalytic oxidation of alcohols. The mechanism involves the catalyst being oxidized at the electrode surface to a higher-valent state, which then chemically oxidizes the alcohol substrate, regenerating the initial state of the catalyst for another cycle.

Table 3: Hypothetical Cyclic Voltammetry Data for a Metal Complex

| Complex (Hypothetical) | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | Process | Reference Principle |

|---|---|---|---|---|---|---|

| [Cu(II)-L¹] | 100 | -0.50 | -0.42 | 80 | Quasi-reversible Cu(II)/Cu(I) | rsc.orgnih.gov |

| [Ni(II)-L¹] | 100 | +0.85 | +0.95 | 100 | Quasi-reversible Ni(III)/Ni(II) |

(Data are hypothetical, based on principles from referenced studies)

The study of these complexes contributes to the broader field of designing molecular electrocatalysts for important chemical transformations.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape and Key Findings

(4-Aminophenyl)diphenylmethanol, a derivative of diphenylmethanol (B121723) (also known as benzhydrol), is part of the broader class of triarylmethanols. wikipedia.orgnih.gov The core structure, featuring a central sp³-hybridized carbon atom bonded to two phenyl rings, a p-aminophenyl group, and a hydroxyl group, imparts a distinctive three-dimensional, propeller-like geometry. researchgate.net This structural characteristic is central to the properties and applications of its derivatives.

The current body of research primarily focuses on substituted triphenylmethanol (B194598) and diphenylmethanol derivatives rather than on this compound as a standalone subject of extensive investigation. wikipedia.orgnih.gov These derivatives are recognized for their utility as intermediates in the synthesis of triarylmethane dyes, pH indicators, and other functional molecules. wikipedia.orgresearchgate.net The introduction of an amino group, as seen in the target compound, is a common strategy to create versatile building blocks. For instance, tetra(4-aminophenyl)porphyrin (TAPP) serves as a precursor for novel porphyrin derivatives with enhanced photocatalytic performance, highlighting the utility of the aminophenyl moiety. rsc.org

Key findings in the broader field of triarylmethanol chemistry indicate that these compounds are valuable precursors for:

Biologically active molecules: Triphenylmethanol derivatives have been conjugated to peptides to create prodrugs with enhanced cellular uptake. morressier.com

Advanced materials: The rigid, propeller-like structure of triarylmethanol derivatives is being explored for the development of materials with unique photophysical properties, such as organic room-temperature phosphorescence (RTP). researchgate.net

Chemical reagents: Triphenylmethanol itself is a useful laboratory reagent, and its derivatives are foundational to the production of various dyes. wikipedia.org

While a specific CAS number exists for this compound (2997-53-7), dedicated studies on its synthesis, properties, and applications are not widely reported, suggesting its primary role to date has been as a chemical intermediate. guidechem.com

Identification of Remaining Research Gaps and Emerging Opportunities

A significant research gap is the lack of fundamental studies and detailed characterization of this compound itself. The majority of available literature focuses on its more complex derivatives. This gap presents numerous opportunities for future investigation.

Emerging Opportunities:

Monomer for Advanced Polymers: The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate as a monomer for synthesizing novel polymers such as polyamides, polyethers, polyurethanes, or polyimides. These polymers could exhibit high thermal stability and unique photophysical properties derived from the triaryl-methane core.

Ligand Design for Catalysis: The aminophenyl group can serve as an effective coordination site for metal ions. This opens the door to designing novel ligands for homogeneous catalysis. The steric bulk of the diphenylmethyl group could influence the selectivity and activity of such catalysts.

Precursor for Functional Dyes and Sensors: The amino group can be readily diazotized and coupled with various aromatic compounds to generate a wide array of azo dyes. These dyes could have applications as colorants or as chromogenic sensors for detecting changes in pH or the presence of specific metal ions.

Organic Room-Temperature Phosphorescence (RTP) Materials: Inspired by recent advances in triphenylphosphine (B44618) and other triphenyl-based structures, this compound could serve as a key building block for new RTP materials. researchgate.net The interplay between the electron-donating amino group and the phenyl rings could be tuned to achieve long-lived phosphorescence for applications in organic electronics, sensing, and bio-imaging.

Prospects for Novel Synthetic Methodologies and Derivatization

While specific, optimized synthetic routes for this compound are not extensively documented, established methods for related compounds provide a clear blueprint for its preparation and derivatization.

Established and Novel Synthetic Approaches

Standard synthesis of the diphenylmethanol core often involves either the Grignard reaction between a phenylmagnesium halide and a substituted benzaldehyde (B42025) or the reduction of a corresponding substituted benzophenone (B1666685). wikipedia.org A more recent approach involves the AlCl₃-mediated Friedel-Crafts alkylation of aromatic compounds with chloroform, followed by hydrolysis, which has been successfully applied to synthesize various diphenylmethanol derivatives. nih.gov

| Synthetic Route | Precursors | Key Reagents | Potential Advantage | Reference |

| Grignard Reaction | 4-Aminobenzaldehyde (B1209532) and Phenylmagnesium bromide | Grignard Reagent, Ether/THF | High yield, well-established | wikipedia.org |

| Reduction of Ketone | 4-Aminobenzophenone (B72274) | Sodium borohydride (B1222165) (NaBH₄), Zinc dust | Mild conditions, high selectivity | wikipedia.org |

| Friedel-Crafts Alkylation | Aniline and Benzene (B151609) with Chloroform | AlCl₃, H₂O (for hydrolysis) | Direct synthesis from simple precursors | nih.gov |

| Brønsted Acid Catalysis | Indol-2-yl diaryl methanol (B129727) derivatives | Trifluoroethanol (TFE) | Formation of active intermediates | rsc.org |

Future synthetic methodologies will likely focus on greener and more efficient processes. researchgate.net This includes the use of computational chemistry and microkinetic modeling to predict reaction pathways and optimize conditions. mdpi.com The development of catalytic, one-pot syntheses that avoid stoichiometric reagents and minimize waste will be a key objective.

Derivatization Potential

The true synthetic value of this compound lies in its potential for derivatization at two key functional groups: the primary amine and the tertiary alcohol.

| Functional Group | Reaction Type | Potential Products | Applications |

| Amino Group (-NH₂) | Acylation | Amides | Polymer intermediates, functional materials |

| Diazotization/Coupling | Azo Dyes | Colorants, sensors | |

| Schiff Base Formation | Imines | Ligands, photocatalysts rsc.org | |

| Hydroxyl Group (-OH) | Esterification | Esters | Prodrugs, modified polymers |

| Etherification | Ethers | Stable derivatives with altered solubility | |

| Substitution | Alkyl/Aryl Halides | Intermediates for further functionalization wikipedia.org |

Future Trajectories in Advanced Materials and Catalytic Applications

The unique structural and functional attributes of this compound position it as a promising platform for future innovations in materials science and catalysis.

Advanced Materials

The most promising future trajectory for this compound is in the field of polymer chemistry. As a bifunctional monomer, it can be incorporated into various polymer backbones:

High-Performance Polymers: Polyamides and polyimides derived from this compound are expected to exhibit high glass transition temperatures and thermal stability due to the rigid, bulky triphenylmethyl unit. These materials could find applications in aerospace and electronics where performance under extreme conditions is required.

Optoelectronic Materials: The triarylmethane core is a known chromophore. Polymers incorporating this unit could possess interesting photoluminescent or electroluminescent properties. As mentioned, the development of RTP materials from this scaffold is a particularly exciting avenue for research. researchgate.net

Functional Membranes: By selecting appropriate co-monomers, polymers could be designed for specific separation applications, with the polarity and steric bulk of the this compound unit influencing membrane permeability and selectivity.

Catalytic Applications

The future in catalysis lies in harnessing the aminophenyl group for the design of novel ligands and organocatalysts.

Ligands for Transition Metal Catalysis: The nitrogen atom of the amino group can act as a Lewis base to coordinate with transition metals. The synthesis of chiral versions of this compound could lead to new classes of asymmetric catalysts for enantioselective synthesis. The general trend in chemistry is toward the development of innovative catalytic processes. businesschemistry.org

Organocatalysis: While more speculative, the bifunctional nature of the molecule (Lewis basic amine and Brønsted acidic alcohol) suggests potential for its use as an organocatalyst in reactions such as aldol (B89426) or Michael additions.

The convergence of emerging technologies like artificial intelligence with chemical synthesis will likely accelerate the discovery of new applications for compounds like this compound, enabling predictive design of materials and catalysts with tailored properties. chemicalindustryjournal.co.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Aminophenyl)diphenylmethanol, and what reaction conditions influence yield and purity?

- Methodological Answer :

- Grignard Reaction : Reacting 4-aminobenzophenone with phenylmagnesium bromide under anhydrous conditions, followed by acidic workup to yield the alcohol .

- Reduction of Ketones : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (NaBH₄ in ethanol) of 4-aminobenzophenone derivatives. Reaction temperature (40–80°C) and solvent polarity (ethanol vs. THF) significantly affect enantioselectivity and yield .

- Critical Parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1), and purify via crystallization (hexane/ethyl acetate) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm hydroxyl (-OH, δ ~2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and aminophenyl groups. Compare with DFT-calculated shifts for validation .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts. Electrospray ionization (ESI+) for molecular ion identification .

- IR Spectroscopy : Detect O-H (~3200 cm⁻¹) and N-H (~3400 cm⁻¹) stretches to confirm functional groups .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to address low yields or impurities?

- Methodological Answer :

- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent (ethanol vs. THF), and reaction time (2–12 h).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher temperatures may reduce reaction time but increase side-product formation .

- Case Study : In α-aminophosphonate synthesis, a 10 mol% diphenylphosphinic acid catalyst in ethanol at 40°C for 30 min achieved 85% yield, demonstrating the role of solvent-catalyst compatibility .

Q. What computational strategies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra .

- Mechanistic Insights : Simulate reaction pathways (e.g., Grignard addition) to identify rate-limiting steps. For example, electron-withdrawing groups on the phenyl ring may slow nucleophilic attack .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer :

- Key Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the phenyl ring to enhance antimicrobial activity. Replace the hydroxyl group with ester moieties to improve membrane permeability .

- Bioassay Design : Test derivatives against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays). Correlate activity with Hammett σ values or logP .

Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare solvent effects (e.g., DMSO vs. CDCl₃ on NMR shifts) and purity thresholds (>95% vs. crude samples).

- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). For example, conflicting reduction yields may arise from trace moisture in NaBH₄ .

Q. What methodologies assess the environmental impact of this compound during lab-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.